SAR156497

Aurora Kinase Inhibition Pan-Aurora Inhibitor Isoform Selectivity

SAR156497 is a structurally unique, tricyclic pan-Aurora kinase inhibitor with sub-nanomolar potency against Aurora A (IC50 0.5 nM), B (1 nM), and C (3 nM). Unlike Aurora A-selective (Alisertib) or Aurora B-selective (Barasertib) inhibitors, SAR156497's balanced pan-inhibition ensures complete pathway shutdown, making it the definitive positive control for Aurora kinase assays and biomarker validation. Its high-resolution co-crystal structure (PDB 4UZD) supports rational drug design. With demonstrated efficacy across a broad cancer cell line panel (HeLa IC50 6 nM) and limited CYP3A4/PDE3 off-target activity, SAR156497 is essential for rigorous, reproducible kinase research.

Molecular Formula C27H24N4O4
Molecular Weight 468.5 g/mol
Cat. No. B612195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSAR156497
SynonymsSAR156497;  SAR156497;  SAR 156497.
Molecular FormulaC27H24N4O4
Molecular Weight468.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2C(=CN1)C(C3=C(N2)CCCC3=O)C4=CC(=CC=C4)OC5=NC6=CC=CC=C6N5
InChIInChI=1S/C27H24N4O4/c1-2-34-26(33)25-24-17(14-28-25)22(23-20(29-24)11-6-12-21(23)32)15-7-5-8-16(13-15)35-27-30-18-9-3-4-10-19(18)31-27/h3-5,7-10,13-14,22,28-29H,2,6,11-12H2,1H3,(H,30,31)
InChIKeyYXMQIWJYPNBZJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SAR156497 Procurement Guide: Potent Tricyclic Pan-Aurora Kinase Inhibitor


SAR156497 is a small-molecule, tricyclic heterocyclic compound (C₂₇H₂₄N₄O₄; MW 468.5) that functions as an exquisitely selective inhibitor of Aurora kinases A, B, and C [1]. It was developed through a medicinal chemistry optimization campaign focused on novel tricyclic scaffolds and exhibits high in vitro and in vivo efficacy in preclinical models of cancer [2]. SAR156497 is characterized by its sub-nanomolar to low nanomolar potency against all three Aurora kinase isoforms, combined with a favorable in vitro metabolic stability and limited inhibition of off-targets like CYP3A4 and PDE3 .

Why Pan-Aurora Inhibition with SAR156497 Is Not Interchangeable with Aurora-Selective Analogs


Aurora kinase inhibitors are not a monolithic class; their isoform selectivity profiles and off-target activities vary dramatically, directly impacting their cellular phenotype, toxicity profile, and suitability for specific research or therapeutic applications. SAR156497 is a 'pan-Aurora' inhibitor with sub-nanomolar to low nanomolar potency against Aurora A, B, and C [1]. In contrast, common alternatives like Alisertib (MLN8237) are highly selective for Aurora A [2], while Barasertib (AZD1152) is an ultra-selective Aurora B inhibitor [3]. Substituting SAR156497 with an Aurora A-selective or Aurora B-selective inhibitor will result in a fundamentally different biological outcome—either failing to fully inhibit all Aurora isoforms or introducing distinct off-target liabilities—rendering experimental results non-comparable and procurement choices scientifically invalid.

Quantitative Differentiation: Evidence-Based Selection of SAR156497 vs. Key Aurora Inhibitor Comparators


Superior Pan-Aurora Potency Profile: Balanced Inhibition of Aurora A, B, and C vs. Isoform-Selective Comparators

SAR156497 exhibits a uniquely balanced, sub-nanomolar to low nanomolar potency profile across all three Aurora kinase isoforms, distinguishing it from comparators that are either highly selective for a single isoform or possess significantly weaker activity against one or more isoforms [1]. Alisertib is >200-fold selective for Aurora A over Aurora B . Barasertib is >3000-fold selective for Aurora B over Aurora A [2]. Danusertib, while a pan-inhibitor, shows lower absolute potency against Aurora A (IC50 = 13 nM) compared to SAR156497 [3]. This balanced, high-potency pan-inhibition is critical for experiments aiming to ablate all Aurora kinase activity.

Aurora Kinase Inhibition Pan-Aurora Inhibitor Isoform Selectivity

Cellular Efficacy in a Standard Model: Comparable HeLa Cell Potency to Next-Generation Pan-Aurora Inhibitors

In a direct experimental control, SAR156497 demonstrates high cellular potency in the HeLa cervical cancer cell line, a standard model for Aurora kinase inhibitor assessment. Its IC50 of 6.0 ± 1.5 nM is comparable to that of a more recently developed, highly optimized pan-Aurora inhibitor (Compound 1, IC50 <1 nM) and is within the expected potency range for effective Aurora inhibition in this sensitive cell line [1]. This validates its utility as a benchmark compound for cellular assays.

Cellular Antiproliferative Activity HeLa Cell Line Cancer Cell Viability

Differential Cellular Sensitivity Across Tumor Types: Profound Cell Line-Dependent Activity

SAR156497 demonstrates profound cell line-dependent activity, with a >600-fold difference in potency between the most sensitive (HeLa, IC50 = 6 nM) and least sensitive (PC3, IC50 >10,000 nM) cell lines tested [1]. This wide dynamic range in cellular response is a characteristic of Aurora kinase inhibitors and highlights the importance of selecting a compound with a well-defined profile for screening applications. The data provide a quantitative benchmark for comparing the sensitivity of novel cell lines or for use as a control in studies investigating mechanisms of resistance.

Cell Line Panel Screening Differential Sensitivity Tumor Cell Viability

Favorable Off-Target Profile: Limited CYP3A4 and PDE3 Inhibition

SAR156497 demonstrates a favorable off-target profile with limited inhibition of CYP3A4, a major cytochrome P450 enzyme responsible for metabolizing many drugs, and PDE3, a phosphodiesterase whose inhibition can lead to cardiovascular side effects . The IC50 for PDE3 inhibition is 4 μM, which is >4000-fold higher than its IC50 for Aurora A . This selectivity profile reduces the potential for off-target pharmacology and drug-drug interactions in complex experimental systems, distinguishing it from multi-targeted kinase inhibitors in clinical development.

Off-Target Selectivity Drug-Drug Interaction Metabolic Stability

Structural Basis for Selectivity: Unique Tricyclic Scaffold and Binding Mode

The X-ray co-crystal structure of SAR156497 bound to Aurora kinase A (PDB ID: 4UZD) reveals a unique binding mode enabled by its tricyclic scaffold [1]. The compound forms specific interactions within the ATP-binding pocket that are distinct from those of other Aurora inhibitor chemotypes, such as the pyrimidine-based scaffolds of Danusertib or the benzazepine core of Alisertib [2]. This structural differentiation explains its exquisite selectivity and provides a rational basis for its activity against mutant kinases that may be resistant to other inhibitors.

X-ray Crystallography Binding Mode Structure-Based Drug Design

Optimal Application Scenarios for SAR156497 in Research and Industrial Settings


As a Reference Standard for Pan-Aurora Kinase Inhibition in Cell-Based Assays

SAR156497's well-characterized, balanced pan-Aurora inhibition profile (IC50s: Aurora A 0.5 nM, Aurora B 1 nM, Aurora C 3 nM) [1] makes it an ideal positive control or reference compound in cell-based assays designed to measure Aurora kinase activity. Its use ensures complete pathway inhibition, enabling robust assay validation and benchmarking of novel Aurora inhibitors.

As a Chemical Probe to Dissect Aurora Isoform-Specific Biology in Sensitive Cell Lines

In HeLa cells, SAR156497 exhibits high potency (IC50 = 6 nM) [1]. Researchers can use SAR156497 in these sensitive models to induce a complete Aurora inhibition phenotype. By comparing results with isoform-selective inhibitors like Alisertib (Aurora A) or Barasertib (Aurora B) [2], scientists can dissect the specific contributions of individual Aurora kinases to complex cellular processes such as mitosis, cytokinesis, and apoptosis.

As a Tool for Investigating Differential Tumor Cell Sensitivity and Resistance Mechanisms

The wide range of cellular IC50 values for SAR156497—from 6 nM in HeLa to >10,000 nM in PC3 cells [1]—provides a quantitative tool for exploring intrinsic resistance mechanisms. Researchers can use SAR156497 to screen panels of cancer cell lines to identify genetic or proteomic markers that correlate with sensitivity or resistance to pan-Aurora inhibition.

As a Structural Biology Tool for Understanding Aurora Kinase-Inhibitor Interactions

The availability of a high-resolution co-crystal structure of SAR156497 with Aurora A (PDB: 4UZD) [1] makes the compound a valuable tool for structural biology and computational chemistry studies. It can be used to validate docking models, study the conformational dynamics of the Aurora A ATP-binding pocket, and guide the rational design of novel inhibitors based on its unique tricyclic scaffold [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for SAR156497

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.